Chemical structure and physical properties of 2,5-dimethyl-3-phenyl-1H-indole
Chemical structure and physical properties of 2,5-dimethyl-3-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, physical properties, and spectroscopic characterization of 2,5-dimethyl-3-phenyl-1H-indole. This indole derivative is of interest within medicinal chemistry and materials science due to the prevalence of the substituted indole scaffold in a wide range of biologically active compounds. This document details the well-established Fischer indole synthesis as a primary route for its preparation and provides an analysis of its structural and electronic characteristics. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are discussed in the context of closely related analogs to provide a robust framework for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.
Introduction
The indole nucleus is a privileged heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery and development. The diverse biological activities exhibited by indole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, are highly dependent on the nature and position of substituents on the indole ring.[3]
This guide focuses on the specific polysubstituted indole, 2,5-dimethyl-3-phenyl-1H-indole. The presence of a phenyl group at the C3 position and methyl groups at the C2 and C5 positions are expected to significantly influence its physicochemical properties and biological activity. Understanding the precise chemical structure and physical properties of this compound is fundamental for its potential application in various scientific disciplines.
Chemical Structure and Synthesis
The chemical structure of 2,5-dimethyl-3-phenyl-1H-indole consists of a bicyclic system with a fused benzene and pyrrole ring. A phenyl group is attached to the C3 position of the indole core, and methyl groups are located at the C2 and C5 positions.
Figure 1: Chemical Structure of 2,5-dimethyl-3-phenyl-1H-indole
Caption: Molecular structure of 2,5-dimethyl-3-phenyl-1H-indole.
Retrosynthetic Analysis and Key Synthesis Methodologies
The most direct and widely employed method for the synthesis of 2,5-dimethyl-3-phenyl-1H-indole is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde.[4][5]
Figure 2: Retrosynthetic Analysis for 2,5-dimethyl-3-phenyl-1H-indole via Fischer Indole Synthesis
Caption: Retrosynthetic approach for the target molecule.
For the synthesis of 2,5-dimethyl-3-phenyl-1H-indole, the logical starting materials are p-tolylhydrazine and propiophenone .
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of 2,5-dimethyl-3-phenyl-1H-indole based on established Fischer indole synthesis methodologies.[6][7]
Step 1: Formation of Propiophenone p-tolylhydrazone
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In a round-bottom flask, combine equimolar amounts of p-tolylhydrazine and propiophenone in a suitable solvent such as ethanol.
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Add a catalytic amount of a weak acid, like acetic acid, to facilitate the condensation reaction.
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the hydrazone can be isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration. Alternatively, the crude hydrazone can be used directly in the next step.
Step 2: Acid-Catalyzed Cyclization
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The propiophenone p-tolylhydrazone is added to a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice for this cyclization.[8] Other acids such as sulfuric acid or zinc chloride can also be used.[4]
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The mixture is heated, typically in the range of 100-150 °C, for a period of 30 minutes to a few hours. The reaction should be monitored by TLC.
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After completion, the reaction mixture is carefully quenched by pouring it onto ice-water.
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The precipitated crude product is collected by filtration and washed thoroughly with water.
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Purification of the crude 2,5-dimethyl-3-phenyl-1H-indole is achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Figure 3: Fischer Indole Synthesis Workflow
Sources
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 8. rsc.org [rsc.org]
